molecular formula C13H21NO6 B8030202 4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate

4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate

Cat. No.: B8030202
M. Wt: 287.31 g/mol
InChI Key: KPLRWEADFOJTOD-UHFFFAOYSA-N
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Description

4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate is a chemical compound with the molecular formula C13H21NO6. It is a member of the oxazepane family, characterized by a seven-membered ring containing both oxygen and nitrogen atoms. This compound is notable for its unique structure, which includes tert-butyl and ethyl groups, as well as two ester functionalities .

Preparation Methods

The synthesis of 4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxazepane ring. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques such as continuous flow chemistry .

Chemical Reactions Analysis

4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting ketone groups to alcohols.

    Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved .

Comparison with Similar Compounds

4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate can be compared with other oxazepane derivatives, such as:

Properties

IUPAC Name

4-O-tert-butyl 7-O-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-5-18-11(16)10-9(15)8-14(6-7-19-10)12(17)20-13(2,3)4/h10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLRWEADFOJTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CN(CCO1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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